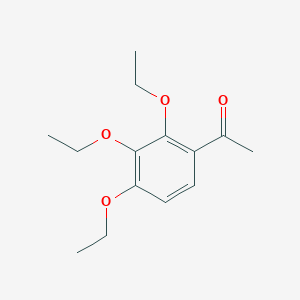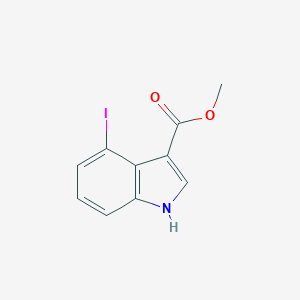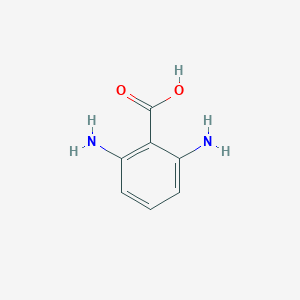
N2-benzyl-N1,N1-diethyl-1,2-propanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N2-benzyl-N1,N1-diethyl-1,2-propanediamine, also known as BDEP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of diamines, which are widely used in various fields of chemistry and biology. BDEP has been found to exhibit unique properties that make it a valuable tool for investigating various biochemical and physiological processes.
Mecanismo De Acción
The mechanism of action of N2-benzyl-N1,N1-diethyl-1,2-propanediamine is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. N2-benzyl-N1,N1-diethyl-1,2-propanediamine has been found to interact with the dopamine transporter, which is involved in the regulation of dopamine levels in the brain. N2-benzyl-N1,N1-diethyl-1,2-propanediamine has also been found to inhibit the activity of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine.
Biochemical and Physiological Effects:
N2-benzyl-N1,N1-diethyl-1,2-propanediamine has been found to have several biochemical and physiological effects. In addition to its neuroprotective effects, N2-benzyl-N1,N1-diethyl-1,2-propanediamine has been found to have anti-inflammatory properties. N2-benzyl-N1,N1-diethyl-1,2-propanediamine has also been found to increase the levels of certain neurotransmitters in the brain, such as dopamine and norepinephrine. N2-benzyl-N1,N1-diethyl-1,2-propanediamine has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N2-benzyl-N1,N1-diethyl-1,2-propanediamine is its ability to cross the blood-brain barrier, which makes it a valuable tool for investigating neurological processes. N2-benzyl-N1,N1-diethyl-1,2-propanediamine is also relatively easy to synthesize and has a low toxicity profile. However, one of the main limitations of N2-benzyl-N1,N1-diethyl-1,2-propanediamine is its limited solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on N2-benzyl-N1,N1-diethyl-1,2-propanediamine. One area of research is in the development of new neuroprotective agents based on the structure of N2-benzyl-N1,N1-diethyl-1,2-propanediamine. Another area of research is in the investigation of the potential applications of N2-benzyl-N1,N1-diethyl-1,2-propanediamine in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of N2-benzyl-N1,N1-diethyl-1,2-propanediamine and its potential applications in other fields of research.
Métodos De Síntesis
N2-benzyl-N1,N1-diethyl-1,2-propanediamine can be synthesized using several different methods, including the reaction of benzyl chloride with diethylpropane-1,2-diamine in the presence of a base such as sodium hydroxide. The reaction can also be carried out using other reagents, such as sodium hydride or potassium carbonate. The yield of N2-benzyl-N1,N1-diethyl-1,2-propanediamine can be optimized by varying the reaction conditions, such as the temperature, solvent, and reaction time.
Aplicaciones Científicas De Investigación
N2-benzyl-N1,N1-diethyl-1,2-propanediamine has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience, where N2-benzyl-N1,N1-diethyl-1,2-propanediamine has been found to exhibit neuroprotective effects. N2-benzyl-N1,N1-diethyl-1,2-propanediamine has also been shown to have potential applications in cancer research, where it has been found to inhibit the growth of cancer cells.
Propiedades
Número CAS |
108621-82-5 |
|---|---|
Nombre del producto |
N2-benzyl-N1,N1-diethyl-1,2-propanediamine |
Fórmula molecular |
C14H24N2 |
Peso molecular |
220.35 g/mol |
Nombre IUPAC |
2-N-benzyl-1-N,1-N-diethylpropane-1,2-diamine |
InChI |
InChI=1S/C14H24N2/c1-4-16(5-2)12-13(3)15-11-14-9-7-6-8-10-14/h6-10,13,15H,4-5,11-12H2,1-3H3 |
Clave InChI |
DELYVWUJKFYIQX-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC(C)NCC1=CC=CC=C1 |
SMILES canónico |
CCN(CC)CC(C)NCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



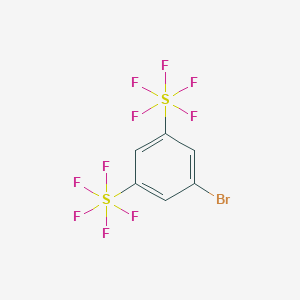
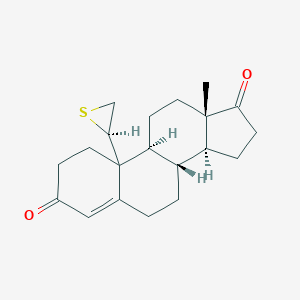

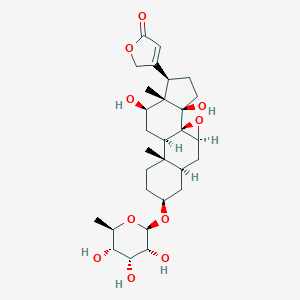
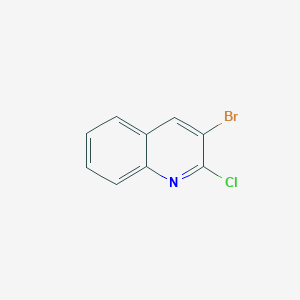
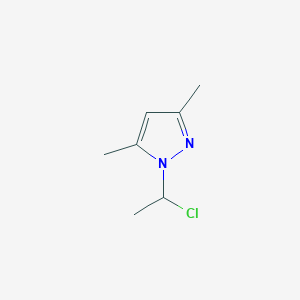


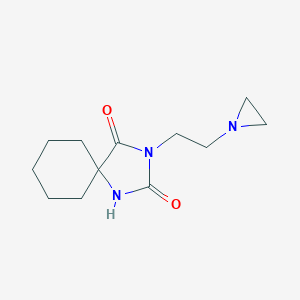
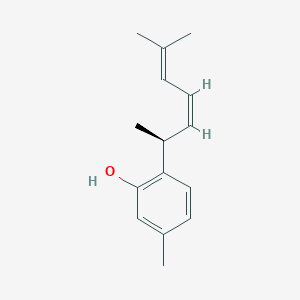
![Cyclohepta[b]pyrrole-5-carbaldehyde](/img/structure/B35315.png)
